



Application Notes and Protocols for In Vitro Efficacy Testing of GB1908

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Compound of Interest		
Compound Name:	GB1908	
Cat. No.:	B15610778	Get Quote

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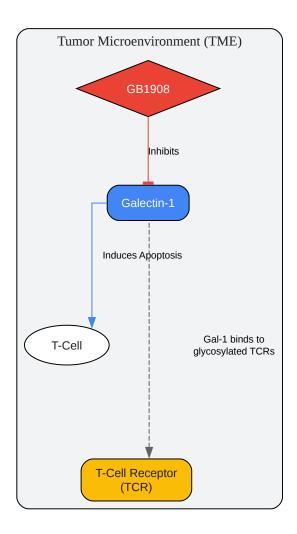
Introduction

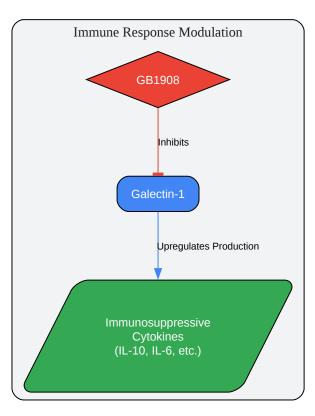
GB1908 is a potent and selective, orally active small molecule inhibitor of galectin-1, a β -galactoside-binding lectin implicated in various pro-tumorigenic and immune-suppressive mechanisms.[1][2][3] By binding to the carbohydrate recognition domain (CRD) of galectin-1, **GB1908** effectively blocks its downstream signaling pathways, offering a promising therapeutic strategy for cancers that overexpress this lectin.[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of **GB1908**.

Mechanism of Action

Galectin-1, often overexpressed in the tumor microenvironment (TME), contributes to cancer progression by promoting tumor cell migration, metastasis, angiogenesis, and suppressing antitumor immunity.[4][5] One of its key immunosuppressive functions is the induction of apoptosis in activated T cells, thereby allowing tumor cells to evade immune destruction.[1][2][3] GB1908's primary mechanism of action is the direct inhibition of galectin-1, which in turn is expected to restore T-cell function and reduce the production of immunosuppressive cytokines within the TME.[3][4][5]







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Caption: GB1908 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for GB1908.

Table 1: Binding Affinity and Selectivity of GB1908



Target	Parameter	Value	Reference
Human Galectin-1	Ki	57 nM	[1]
Mouse Galectin-1	Ki	72 nM	[1]
Human Galectin-3	Kd	6.0 μΜ	[2][6]
Selectivity	Gal-3 / Gal-1	>50-fold	[1]

Table 2: Cellular Efficacy of GB1908

Assay	Cell Line/System	Parameter	Value	Reference
Galectin-1- Induced Apoptosis	Jurkat T cells	IC50	850 nM	[1][2][6]
Cytokine Inhibition	Stromal NSCLC TME Model	Inhibition Conc.	10 μΜ	[4]

Experimental Protocols

Protocol 1: Inhibition of Galectin-1-Induced T-Cell Apoptosis

This assay measures the ability of **GB1908** to prevent galectin-1-induced apoptosis in Jurkat cells, a human T-lymphocyte cell line.



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Caption: T-Cell Apoptosis Assay Workflow.

Materials:



- Jurkat cells (ATCC TIB-152)
- RPMI-1640 medium supplemented with 10% FBS
- Recombinant human Galectin-1
- GB1908 stock solution (in DMSO)
- Caspase-Glo® 3/7 Assay kit (or similar apoptosis detection kit, e.g., Annexin V staining for flow cytometry)
- 96-well white-walled, clear-bottom plates
- Luminometer

Methodology:

- Cell Plating: Seed Jurkat cells in 96-well plates at a density of 2 x 104 cells per well in 50 μ L of culture medium.
- Compound Addition: Prepare a serial dilution of GB1908 (e.g., 0.1 μM to 10 μM) in culture medium.[1] Add 25 μL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Galectin-1 Induction: Prepare a solution of recombinant human galectin-1 in culture medium.
 Add 25 μL to each well (except for the no-treatment control) to achieve a final concentration known to induce apoptosis (concentration to be optimized, typically in the μM range).
- Incubation: Incubate the plate for 16 hours at 37°C in a humidified incubator with 5% CO2.[1]
- Apoptosis Measurement:
 - Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
 - Add 100 μL of the Caspase-Glo® 3/7 reagent to each well.
 - Mix gently on a plate shaker for 2 minutes.



- Incubate at room temperature for 1 hour, protected from light.
- Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
- Analysis: Normalize the data to the vehicle control (100% apoptosis) and the no-treatment control (0% apoptosis). Plot the dose-response curve and calculate the IC50 value for GB1908.

Protocol 2: Cytokine Release in a Co-Culture Tumor Microenvironment (TME) Model

This protocol describes a method to assess the immunomodulatory effects of **GB1908** by measuring the inhibition of immunosuppressive cytokine production in a simulated TME.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- · Human primary dermal fibroblasts
- H1299 non-small cell lung cancer (NSCLC) cell line
- T-cell receptor ligands (e.g., anti-CD3/anti-CD28)
- GB1908 stock solution (in DMSO)
- Cytokine analysis platform (e.g., ELISA, Luminex, or Meso Scale Discovery) for IL-17, IL-10,
 IL-6, and TNFα[4]
- 48-well plates

Methodology:

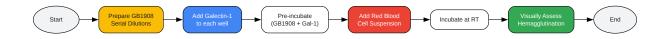
- Co-Culture Setup: Establish a co-culture of human PBMCs, primary dermal fibroblasts, and H1299 NSCLC cells in a 48-well plate.[4] Allow cells to adhere and stabilize.
- T-Cell Stimulation: Stimulate the co-culture with T-cell receptor ligands to create a model of a stromal TME.[4]



- Compound Treatment: Treat the stimulated co-cultures with GB1908 at a final concentration of 10 μM.[4] Include a vehicle control (DMSO).
- Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[4]
- Supernatant Collection: After incubation, carefully collect the culture supernatant from each well. Centrifuge to remove any cellular debris.
- Cytokine Analysis: Analyze the concentration of key immunosuppressive cytokines (e.g., IL-17, IL-10, IL-6, TNFα) in the collected supernatants using a multiplex immunoassay platform or individual ELISAs.[4][5]
- Data Analysis: Compare the cytokine levels in the GB1908-treated wells to the vehicletreated wells. Calculate the percentage inhibition for each cytokine.

Protocol 3: Hemagglutination Inhibition Assay

This assay provides a straightforward method to confirm the inhibitory activity of **GB1908** on galectin-1's carbohydrate-binding function, which is responsible for agglutinating red blood cells (RBCs).



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Caption: Hemagglutination Assay Workflow.

Materials:

- Human red blood cells (RBCs)
- Phosphate-buffered saline (PBS)
- Recombinant human Galectin-1
- GB1908 stock solution (in DMSO)



V-bottom 96-well plates

Methodology:

- RBC Preparation: Wash human RBCs three times with PBS. Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.
- Compound and Galectin-1 Preparation:
 - In a V-bottom 96-well plate, add 50 μL of serially diluted GB1908 in PBS.
 - \circ Add 50 μ L of a fixed concentration of galectin-1 (pre-determined to cause robust hemagglutination) to each well containing the compound.
 - Include controls: a positive control (galectin-1 only) and a negative control (PBS only).
- Pre-incubation: Gently mix and pre-incubate the plate for 30 minutes at room temperature to allow GB1908 to bind to galectin-1.
- RBC Addition: Add 50 μL of the 2% RBC suspension to all wells.
- Incubation: Incubate the plate at room temperature for 1-2 hours, or until a clear agglutination pattern (a mat of cells) is visible in the positive control wells.
- Observation: Assess the results visually. Non-agglutinated RBCs will form a tight button at the bottom of the V-well, while agglutinated RBCs will form a diffuse mat.
- Analysis: Determine the minimum concentration of GB1908 that completely inhibits hemagglutination. This provides a functional confirmation of its inhibitory activity.[5]

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